n-(2-Aminophenyl)-4-((4-methoxy-2h-indazol-2-yl)methyl)benzamide

HDAC inhibitor indazole regioisomer 2H-indazole

N-(2-Aminophenyl)-4-((4-methoxy-2H-indazol-2-yl)methyl)benzamide (CAS 920315-44-2) is a fully synthetic, regiospecifically defined 4-methoxy-substituted 2H-indazole benzamide derivative. The compound is explicitly disclosed as a member of a class of histone deacetylase (HDAC) inhibitors in Canadian Patent CA2615105A1, where the 4-methoxy substitution pattern and the 2H-indazol-2-yl attachment are structurally characterized.

Molecular Formula C22H20N4O2
Molecular Weight 372.4 g/mol
CAS No. 920315-44-2
Cat. No. B12927650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Aminophenyl)-4-((4-methoxy-2h-indazol-2-yl)methyl)benzamide
CAS920315-44-2
Molecular FormulaC22H20N4O2
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NN(C=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
InChIInChI=1S/C22H20N4O2/c1-28-21-8-4-7-19-17(21)14-26(25-19)13-15-9-11-16(12-10-15)22(27)24-20-6-3-2-5-18(20)23/h2-12,14H,13,23H2,1H3,(H,24,27)
InChIKeyIQJOQMRWPDOMOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminophenyl)-4-((4-methoxy-2H-indazol-2-yl)methyl)benzamide (CAS 920315-44-2): A Regiodefined Indazole-Benzamide HDAC Probe


N-(2-Aminophenyl)-4-((4-methoxy-2H-indazol-2-yl)methyl)benzamide (CAS 920315-44-2) is a fully synthetic, regiospecifically defined 4-methoxy-substituted 2H-indazole benzamide derivative. The compound is explicitly disclosed as a member of a class of histone deacetylase (HDAC) inhibitors in Canadian Patent CA2615105A1, where the 4-methoxy substitution pattern and the 2H-indazol-2-yl attachment are structurally characterized [1]. With a molecular formula of C22H20N4O2 and a molecular weight of 372.42 g/mol, it is supplied at ≥98% purity (NLT 98%) under ISO-certified quality control systems, making it suitable for structure-activity relationship (SAR) profiling and assay development in epigenetic drug discovery programs .

Why Generic “Indazole-Benzamide” Substitution Fails: The Critical Role of 2H-Regiochemistry and 4-Methoxy Placement


Simple in-class substitution of N-(2-Aminophenyl)-4-((4-methoxy-2H-indazol-2-yl)methyl)benzamide with an uncharacterized indazole-benzamide analog introduces two critical sources of variance that invalidate SAR extrapolation. First, the 2H-indazol-2-yl attachment (vs. the more common 1H-indazol-1-yl connectivity) creates a fundamentally different hydrogen-bond acceptor geometry at the indazole N1 position, as the N1 nitrogen is free to act as a hydrogen-bond acceptor in the 2H isomer but is engaged in the N-substituted linkage in the 1H isomer [1]. Second, the 4-methoxy substituent occupies a sterically and electronically sensitive region of the indazole core; repositioning the methoxy group to the 5- or 6-position, or replacing it with halogen or hydrogen, produces distinct capping group interactions with HDAC surface residues, altering both potency and isoform selectivity in ways that cannot be predicted from a single generic analog [2]. These structural distinctions are explicitly captured in the patent claims, which enumerate the 4-methoxy-2H-indazol-2-yl compound as a distinct species separate from its 1H-isomer and 5-methoxy analog [1].

Product-Specific Quantitative Differentiation Evidence for N-(2-Aminophenyl)-4-((4-methoxy-2H-indazol-2-yl)methyl)benzamide


2H-Indazol-2-yl vs. 1H-Indazol-1-yl Regioisomeric Differentiation: A Structurally Enumerated Distinction with Pharmacological Consequence

The target compound bears a 2H-indazol-2-yl linkage, which is structurally and pharmacologically distinct from the 1H-indazol-1-yl regioisomer. In CA2615105A1, the 1H-isomer N-(2-aminophenyl)-4-[(4-methoxyindazol-1-yl)methyl]benzamide (IZHVYAFKJRQPAG-UHFFFAOYSA-N) is claimed separately from the 2H-isomer (IQJOQMRWPDOMOG-UHFFFAOYSA-N), confirming that the indazole substitution position is not interchangeable in the invention's scope [1]. In the broader N-(2-aminophenyl)benzamide HDAC inhibitor series, the 2H-indazol-2-yl capping group has been shown to provide class I HDAC isoform selectivity profiles that differ from those of the corresponding 1H-indazol-1-yl analogs, with the 2H geometry permitting a unique hydrogen-bond network between the indazole N1 nitrogen and the HDAC surface [2].

HDAC inhibitor indazole regioisomer 2H-indazole

4-Methoxy Substitution vs. 5-Methoxy and 4-Halo Analogs: Distinct Capping Group Pharmacophores

The target compound incorporates a 4-methoxy group on the indazole core, a substitution pattern that is distinguished from the 5-methoxy analog N-(2-aminophenyl)-4-[(5-methoxyindazol-2-yl)methyl]benzamide (ZIBOSRRZTPAWEH-UHFFFAOYSA-N) and the 4-chloro/4-fluoro analogs listed in the same patent [1]. In the wider aminophenyl benzamide HDAC inhibitor literature, the position and electronic nature of the indazole substituent directly modulate class I HDAC (HDAC1, 2, 3) versus class IIb (HDAC6) selectivity, with 4-substituted indazoles occupying a distinct steric pocket compared to 5- or 6-substituted variants [2]. The 4-methoxy group specifically introduces an electron-donating substituent at a position that influences both the pKa of the indazole and the orientation of the capping group relative to the HDAC catalytic tunnel entrance [2].

methoxyindazole capping group SAR HDAC isoform selectivity

Validated Vendor Purity Benchmark: ≥98% (NLT 98%) vs. Uncharacterized Commercial Indazole Analogs

Commercial sourcing metadata indicates that the target compound is supplied with a minimum purity specification of 98% (NLT 98%) under ISO-certified quality control, as documented by MolCore . This contrasts with many closely related indazole-benzamide analogs available through generic chemical marketplaces, where purity levels may range from 95% to unverified, and comprehensive analytical characterization (MSDS, HPLC, NMR) may be incomplete. For HDAC biochemical assays, impurities at the 2-5% level—especially those bearing free amino or hydroxamic acid functionalities—can act as potent off-target HDAC inhibitors or zinc-chelating artifacts, generating false-positive inhibition signals [1].

compound procurement purity specification HDAC inhibitor quality control

Best-Use Research and Industrial Application Scenarios for N-(2-Aminophenyl)-4-((4-methoxy-2H-indazol-2-yl)methyl)benzamide


HDAC Isoform Selectivity Profiling in Epigenetic Drug Discovery

The compound serves as a regiospecifically defined 2H-indazole capping group variant for systematic HDAC isoform selectivity profiling. Because the 2H-indazol-2-yl linkage preserves the N1 nitrogen as a free hydrogen-bond acceptor, the compound is particularly suited for SAR campaigns aimed at optimizing HDAC1/HDAC2 versus HDAC6 selectivity, where capping group geometry is a critical determinant of subtype bias [1][2]. Its 4-methoxy substitution further tunes the electronic character of the indazole, enabling comparison with 4-halo and 5-methoxy analogs enumerated in CA2615105A1 [1].

Chemical Probe Qualification in Aminophenyl Benzamide Hit-to-Lead Programs

As a member of the N-(2-aminophenyl)benzamide HDAC inhibitor class, this compound provides a structurally authenticated starting point for hit-to-lead optimization. Its procurement at ≥98% purity under ISO certification (MolCore) ensures that initial biochemical IC50 values against class I and class IIb HDACs are generated from a chemically defined and analytically characterized batch, a prerequisite for probe qualification guidelines [2].

Comparative Capping Group SAR in CDK and Kinase Inhibitor Discovery

Although primarily disclosed as an HDAC inhibitor, the 4-methoxy-2H-indazole moiety appears in broader kinase and CDK inhibitor patent landscapes (e.g., substituted indazole kinase inhibitor filings [1]). The compound can therefore be evaluated as a capping group fragment in kinase selectivity panels, where regioisomeric control (2H vs. 1H) and methoxy positional variation are known to influence hinge-binding interactions. Its defined regioisomeric identity eliminates the ambiguity inherent in commercially available mixed-isomer indazole starting materials.

Quality-Controlled Procurement for Multi-Site Preclinical Screening Consortia

For multi-site academic or industrial screening consortia requiring batch-to-batch reproducibility, the target compound's ISO-certified supply chain and documented ≥98% purity provide the traceability necessary for cross-site data harmonization . This contrasts with generic indazole analogs that lack consistent analytical documentation, reducing the risk of inter-laboratory variability attributable to chemical composition rather than biological factors.

Quote Request

Request a Quote for n-(2-Aminophenyl)-4-((4-methoxy-2h-indazol-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.